
Physicochemical Properties of GDC-0834 (S-
enantiomer): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1]

The S-enantiomer of GDC-0834 was investigated as a potential therapeutic agent for

autoimmune disorders such as rheumatoid arthritis.[2][3] BTK is a critical signaling molecule in

the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and

proliferation.[4] Despite promising preclinical data, the clinical development of GDC-0834 was

terminated due to significant species differences in its metabolism, leading to rapid clearance in

humans.[5][6] This guide provides a comprehensive overview of the known physicochemical

properties of the S-enantiomer of GDC-0834, with a focus on data relevant to drug

development.

Core Physicochemical Properties
A summary of the core physicochemical properties of GDC-0834 (S-enantiomer) is presented

below. It is important to note that while some data is available from vendors and publications,

specific experimental values for properties like aqueous solubility and pKa are not extensively

reported in publicly accessible literature.

Table 1: General Physicochemical Data for GDC-0834 (S-enantiomer)
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Property Value Source

IUPAC Name

(S)-N-(3-(6-((4-(1,4-dimethyl-3-

oxopiperazin-2-

yl)phenyl)amino)-4-methyl-5-

oxo-4,5-dihydropyrazin-2-yl)-2-

methylphenyl)-4,5,6,7-

tetrahydrobenzo[b]thiophene-

2-carboxamide

[7]

CAS Number 1133432-50-4 [8][9]

Molecular Formula C₃₃H₃₆N₆O₃S [8]

Molecular Weight 596.74 g/mol [8]

Appearance Solid, Brown to reddish brown [9]

Table 2: Solubility and Potency of GDC-0834

Parameter Value Comments Source

Solubility
≥ 32 mg/mL in DMSO

(53.62 mM)

Hygroscopic nature of

DMSO can affect

solubility. Not soluble

in water.

[1][7]

BTK IC₅₀ (in vitro,

biochemical)
5.9 nM - [1]

BTK IC₅₀ (in vitro,

cellular)
6.4 nM - [1]

Aldehyde Oxidase

(AO) IC₅₀
0.86 to 1.87 µM

Potent reversible

inhibitor of six known

AO substrates.

[1][4]

Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.medkoo.com/products/6127
https://www.bioscience.co.uk/product~1813242
https://www.medchemexpress.com/GDC-0834-S-enantiomer.html?locale=ko-KR
https://www.bioscience.co.uk/product~1813242
https://www.bioscience.co.uk/product~1813242
https://www.medchemexpress.com/GDC-0834-S-enantiomer.html?locale=ko-KR
https://www.medchemexpress.com/GDC-0834.html
https://www.medkoo.com/products/6127
https://www.medchemexpress.com/GDC-0834.html
https://www.medchemexpress.com/GDC-0834.html
https://www.medchemexpress.com/GDC-0834.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429680/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GDC-0834 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR)

signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates

downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of

events leading to calcium mobilization and activation of transcription factors that drive B-cell

proliferation, survival, and differentiation.
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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.
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Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a drug candidate's

physicochemical properties. Below are methodologies for key experiments relevant to the

characterization of GDC-0834.

Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of GDC-0834 in a specific solvent system

(e.g., water, buffer at various pH).

Materials:

GDC-0834 (S-enantiomer) solid

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

Shaking incubator or orbital shaker

Centrifuge

Analytical instrumentation (e.g., HPLC-UV)

Vials and syringes with filters

Procedure:

Add an excess amount of solid GDC-0834 to a vial containing a known volume of the

solvent.

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C

or 37°C).

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is

reached.

After incubation, allow the suspension to settle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1663581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully withdraw a sample of the supernatant and filter it to remove any undissolved

solid.

Analyze the concentration of GDC-0834 in the filtrate using a validated analytical method,

such as HPLC-UV.

The determined concentration represents the equilibrium solubility.
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Workflow for determining equilibrium solubility using the shake-flask method.
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Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal

absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of GDC-0834 across a

Caco-2 cell monolayer.

Materials:

Caco-2 cells

Transwell inserts

Cell culture medium and reagents

GDC-0834 (S-enantiomer)

Transport buffer (e.g., Hanks' Balanced Salt Solution)

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for

differentiation and formation of a confluent monolayer with tight junctions.[10]

Verify the integrity of the cell monolayer by measuring the transepithelial electrical

resistance (TEER).

Wash the cell monolayers with transport buffer.

To measure apical-to-basolateral (A-B) permeability, add GDC-0834 solution to the apical

(donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

To measure basolateral-to-apical (B-A) permeability, add GDC-0834 solution to the

basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the receiver chamber and analyze the

concentration of GDC-0834 using LC-MS/MS.

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where

dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the

membrane, and C₀ is the initial drug concentration in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to metabolism by

cytochrome P450 enzymes and other microsomal enzymes.

Objective: To determine the in vitro metabolic stability of GDC-0834 in human liver

microsomes.

Materials:

Pooled human liver microsomes (HLMs)

GDC-0834 (S-enantiomer)

NADPH regenerating system (cofactor for many metabolic reactions)

Phosphate buffer (pH 7.4)

Quenching solution (e.g., acetonitrile with an internal standard)

Incubator

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

Pre-incubate HLMs, GDC-0834, and buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture

and add them to the quenching solution to stop the reaction.[11]
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Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the remaining concentration of GDC-0834 using LC-MS/MS.

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of

disappearance of the parent compound.[12]

Metabolic Stability and Clinical Implications
A critical physicochemical property of GDC-0834 is its metabolic instability, particularly in

humans. In vitro studies revealed that GDC-0834 undergoes extensive amide hydrolysis, a

reaction mediated primarily by aldehyde oxidase (AO) and to a lesser extent,

carboxylesterases.[4][13] This metabolic pathway was significantly more pronounced in human

liver fractions compared to those from preclinical species such as rats, dogs, and monkeys.[2]

[3]

This species difference in metabolism led to a poor prediction of human pharmacokinetics.[5] In

a single-dose human clinical trial, plasma concentrations of GDC-0834 were below the limit of

quantitation, while substantial levels of the inactive aniline metabolite were observed.[2] This

rapid clearance rendered the compound unsuitable for further clinical development.[6] The

experience with GDC-0834 underscores the importance of thoroughly investigating species

differences in metabolism during preclinical drug development.
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Logical relationship of GDC-0834's metabolism to its clinical development outcome.

Conclusion
GDC-0834 (S-enantiomer) is a potent BTK inhibitor with well-defined in vitro activity. However,

its physicochemical profile is dominated by a profound metabolic liability in humans, specifically

rapid amide hydrolysis mediated by aldehyde oxidase. This led to poor pharmacokinetic

properties and the cessation of its clinical development. The case of GDC-0834 serves as a

critical example for drug development professionals, highlighting the necessity of early and

comprehensive evaluation of metabolic pathways and potential species differences to mitigate

the risk of late-stage failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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